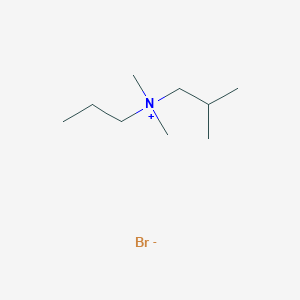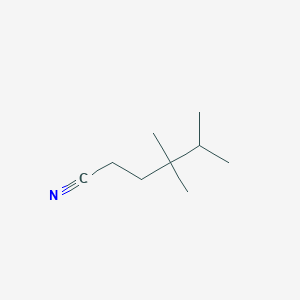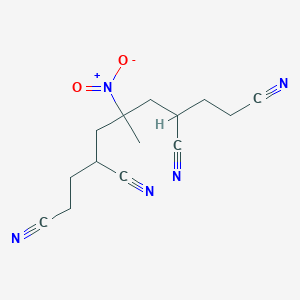
11H-Pyrido(2,3-a)carbazole, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(2,3-a)carbazole, monohydrochloride is a heterocyclic compound that belongs to the class of pyridocarbazoles It is characterized by a fused ring system consisting of pyridine and carbazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,3-a)carbazole, monohydrochloride typically involves multicomponent reactions. One common method utilizes L-proline as a catalyst to facilitate the formation of the pyridocarbazole core . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Pyrido(2,3-a)carbazole, monohydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation. Solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles.
Wissenschaftliche Forschungsanwendungen
11H-Pyrido(2,3-a)carbazole, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a cytotoxic agent against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(2,3-a)carbazole, monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo(2,3-a)carbazoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring structure.
11H-Pyrido(3,2-a)carbazole: This compound has a different arrangement of the pyridine and carbazole rings compared to 11H-Pyrido(2,3-a)carbazole.
Uniqueness
11H-Pyrido(2,3-a)carbazole, monohydrochloride is unique due to its specific ring fusion pattern and the presence of the monohydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
102852-66-4 |
|---|---|
Molekularformel |
C15H11ClN2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
11H-pyrido[2,3-a]carbazole;hydrochloride |
InChI |
InChI=1S/C15H10N2.ClH/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13;/h1-9,17H;1H |
InChI-Schlüssel |
AYPSVKOBRAGQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)






